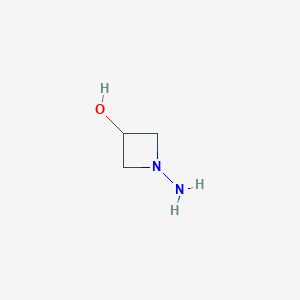

1-Aminoazetidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminoazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c4-5-1-3(6)2-5/h3,6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXRRPEDWDDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Aminoazetidin 3 Ol and Its Functionalized Analogs

Diverse Approaches for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance. These methods range from classical intramolecular cyclizations to modern metal-catalyzed and strain-release-driven approaches.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a suitably functionalized acyclic precursor. A common strategy relies on the cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic attack by the amine. acs.orgnih.gov

Recent advancements have expanded the scope of these reactions. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful method for creating functionalized azetidines. rsc.org This reaction proceeds via reductive elimination from an alkyl–Pd(IV) intermediate, which is generated by the oxidation of a palladacycle. rsc.orgjst.go.jp Another innovative approach is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides direct access to 3-hydroxyazetidines. nih.govfrontiersin.org This method is notable for its high regioselectivity and tolerance of acid-sensitive functional groups. nih.govfrontiersin.org

The synthesis of 2-CF₃-azetidines has been achieved through a sequence involving imination, hydride reduction, chlorination, and subsequent base-induced intramolecular cyclization of an N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine intermediate. rsc.org

| Method | Starting Material | Catalyst/Reagent | Key Features | Citations |

| C(sp³)–H Amination | Picolinamide (PA) protected amines | Palladium(II) catalyst, Oxidant (e.g., benziodoxole tosylate) | High functional group tolerance; forms functionalized azetidines. | rsc.orgorganic-chemistry.org |

| Aminolysis of Epoxides | cis-3,4-Epoxy amines | Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) | High regioselectivity for 3-hydroxyazetidines; tolerates acid-sensitive groups. | nih.govfrontiersin.org |

| Cyclization of γ-Amino Alcohols | γ-amino alcohols | Thionyl chloride, Base | Classical and robust method; requires activation of the alcohol. | rsc.org |

| Iodocyclization | Homoallyl amines | Iodine | Stereoselective formation of 2-(iodomethyl)azetidine derivatives at room temperature. rsc.orgscitechnol.com | rsc.orgscitechnol.com |

Cycloaddition reactions provide an efficient pathway to construct the azetidine ring in a single step. The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. rsc.org Significant progress has been made using visible light-mediated photocatalysis, which allows the reaction to proceed under mild conditions. chemrxiv.org For example, an iridium photocatalyst can activate oxime precursors via triplet energy transfer, enabling their [2+2] cycloaddition with a broad range of alkenes. rsc.orgchemrxiv.orgresearchgate.net This approach is characterized by its operational simplicity and low catalyst loadings. chemrxiv.org

While [2+2] cycloadditions are more common, [3+1] cycloaddition strategies have also been developed for accessing azetidine derivatives. acs.org Additionally, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides can produce highly functionalized azetidine derivatives under mild conditions. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Citations |

| aza-Paternò–Büchi ([2+2]) | 2-Isoxazoline-3-carboxylates + Alkenes | Ir(III) photocatalyst, Visible light | Highly functionalized azetidines | rsc.orgchemrxiv.orgresearchgate.net |

| aza-Paternò–Büchi ([2+2]) | N-Sulfonylimines + Alkenes | Photosensitizer or direct irradiation | Azetidine derivatives | nih.gov |

| Multicomponent Reaction | Terminal alkynes + Sulfonyl azides + Carbodiimides | Copper catalyst | 2-(sulfonylimino)-4-(alkylimino)azetidines | organic-chemistry.org |

Ring expansion of three-membered aziridines offers a valuable synthetic route to four-membered azetidines. magtech.com.cn This transformation leverages the inherent ring strain of the aziridine (B145994) ring. clockss.orgwikipedia.org A common method involves reacting N-substituted aziridines with dimethylsulfoxonium methylide. organic-chemistry.org This process can be performed efficiently in a one-pot reaction, often under microwave irradiation with a solid support like alumina, to yield 1-arenesulfonylazetidines from the corresponding aziridines. organic-chemistry.org

Thermal isomerization of certain 3-bromo-3-carboxyaziridines can also lead to the corresponding azetidine derivatives upon heating in a suitable solvent like DMSO. rsc.org Furthermore, Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines with various nucleophiles has been extensively studied and provides access to functionalized acyclic amines, which can be precursors for subsequent cyclization to azetidines or other heterocycles. iitk.ac.in The reactivity of aziridines is often higher than that of azetidines due to greater ring strain, making them effective starting materials for ring expansion reactions. iitk.ac.in

Both metal- and organocatalysis have revolutionized the synthesis of azetidines, enabling the creation of chiral and complex structures with high efficiency and selectivity.

Metal-Catalyzed Strategies: Transition metals like palladium, copper, titanium, and lanthanum are widely used to catalyze various transformations leading to azetidines. rsc.org Palladium-catalyzed intramolecular C-H amination is a prominent example. rsc.orgorganic-chemistry.org Copper catalysis is employed in diverse reactions, including the enantioselective boryl allylation of azetines to form chiral 2,3-disubstituted azetidines and in multicomponent reactions. organic-chemistry.orgacs.org Kürti and co-workers reported a titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents to synthesize spirocyclic NH-azetidines, demonstrating broad substrate scope. rsc.org Tantalum catalysts have also been utilized in hydroaminoalkylation reactions to generate azetidines. rsc.org

Organocatalytic Strategies: Organocatalysis provides a metal-free alternative for azetidine synthesis, often yielding products with high enantioselectivity. jst.go.jp L-proline has been used to catalyze the condensation of aldehydes and anilines, which, after several steps including a microwave-promoted intramolecular cyclization, yields enantiomerically enriched 1,2,3-trisubstituted azetidines. rsc.org In another approach, chiral phosphoramidates have been used in aza-Michael additions to enones, followed by an intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines in a one-pot procedure with excellent stereocontrol. thieme-connect.com The trapping of unstable hemiaminal intermediates using protecting groups, catalyzed by an organocatalyst like DMAP, has been developed for the synthesis of highly strained benzazetidines. acs.org

| Approach | Catalyst Type | Example Reaction | Key Advantage | Citations |

| Metal-Catalyzed | Palladium(II) | Intramolecular C-H Amination | Access to functionalized azetidines from unactivated C-H bonds. | rsc.orgorganic-chemistry.org |

| Copper(I)/Bisphosphine | Boryl Allylation of Azetines | Highly enantioselective synthesis of 2,3-disubstituted azetidines. | acs.org | |

| Titanium(IV) | Kulinkovich-type Coupling | Broad substrate scope for spirocyclic NH-azetidines. | rsc.org | |

| Organocatalytic | L-Proline | Aldehyde-Aniline Condensation/Cyclization | Enantioselective synthesis of 1,2,3-trisubstituted azetidines. | rsc.org |

| Chiral Phosphoramidate | Aza-Michael/Reductive Cyclization | One-pot synthesis of 1,2,4-trisubstituted azetidines with high stereocontrol. | thieme-connect.com | |

| DMAP | Hemiaminal Trapping | Metal-free synthesis of strained benzazetidines. | acs.org |

A modern and powerful strategy for the modular synthesis of azetidines involves exploiting the high ring strain of azabicyclo[1.1.0]butane. core.ac.ukacs.org In this approach, developed by Aggarwal and coworkers, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester to form an intermediate boronate complex. acs.orgorganic-chemistry.org Upon N-protonation, this complex undergoes a 1,2-migration coupled with the cleavage of the central C-N bond. core.ac.ukacs.org This step is driven by the release of significant ring strain (estimated at about 32 kcal/mol), resulting in the formation of a homologated azetidinyl boronic ester. acs.orgacs.org

This methodology is notable for its broad applicability to a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters, and it proceeds with complete stereospecificity. core.ac.ukacs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the azetidine nitrogen and the boronic ester moiety, allowing for the rapid construction of diverse and complex azetidine-containing molecules. core.ac.ukthieme-connect.com

The reductive cyclization of imines or imine precursors is another effective method for constructing the azetidine ring system. One such strategy involves the electroreductive intramolecular cross-coupling of α-iminoesters, derived from α-amino acids, to produce azetidin-2-ones, which can then be reduced to the corresponding azetidines. acs.org

A more recent organocatalytic approach involves the aza-Michael addition of N-substituted phosphoramidates to enones. thieme-connect.com The resulting adduct undergoes an intramolecular reductive cyclization using a reagent like (R)-alpine borane (B79455) to furnish 1,2,4-trisubstituted azetidines in a one-pot process with high yield and excellent stereoselectivity. thieme-connect.com Similarly, the reduction of 1-azetines, which are cyclic imines, using hydride reagents like LiAlH₄ provides a direct route to the corresponding saturated azetidine scaffolds. nih.gov

Synthesis Utilizing Azetidine Sulfonyl Fluorides (ASFs)

A novel approach to the synthesis of functionalized azetidines involves the use of azetidine sulfonyl fluorides (ASFs). nih.govacs.org These reagents have been shown to be versatile precursors for the generation of a variety of azetidine derivatives. nih.govacs.orgchemrxiv.org The synthesis of ASFs can be achieved through a sequence involving thiol alkylation, oxidation, and an elimination/fluorination process. acs.org

One of the key reactivities of ASFs is their participation in a defluorosulfonylation (deFS) reaction. nih.govnih.gov Under mild thermal conditions, typically around 60 °C, 3-arylazetidine-3-sulfonyl fluorides undergo a selective deFS process to generate azetidine carbocations. nih.govacs.org These reactive intermediates can then be trapped by a wide range of nucleophiles, including amines, to yield 3-amino-3-substituted azetidines. nih.govacs.org This method demonstrates high functional group tolerance, allowing for the direct coupling of amine libraries. nih.govacs.org

The kinetics of the deFS process have been studied, and the reactivity of N-Cbz-protected ASFs has been shown to be comparable to that of their oxetane (B1205548) sulfonyl fluoride (B91410) (OSF) counterparts. nih.gov For instance, the reaction of PMP(Cbz)ASF with morpholine (B109124) proceeds in good yield, demonstrating the viability of this method for creating diverse amino-azetidine structures. nih.gov This deFS coupling chemistry offers a valuable alternative to other methods for synthesizing 3,3-disubstituted azetidines. acs.org

Table 1: Synthesis of Azetidine Derivatives using ASFs

| ASF Derivative | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| PMP(Cbz)ASF | Morpholine | Amino-azetidine derivative | 84% | nih.gov |

Stereoselective Synthesis of Chiral 1-Aminoazetidin-3-ol Derivatives

The synthesis of enantiomerically pure azetidines is of great importance for their application in medicinal chemistry. chemrxiv.org Several strategies have been developed to control the stereochemistry of the azetidine ring, including enantioselective and diastereoselective methodologies. chemrxiv.orgrsc.org

Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a powerful tool for the synthesis of functionalized azetidines. nih.govspringernature.com This method often utilizes a photocatalyst, such as an iridium complex, to facilitate the reaction between imines (or their precursors like oximes) and alkenes. nih.govspringernature.com While these reactions can provide high yields of the azetidine products, they sometimes result in modest diastereoselectivity. springernature.com

Another approach involves the intramolecular cyclization of appropriately substituted precursors. For example, the base-promoted intramolecular nucleophilic ring closure of a chiral precursor can afford enantiopure azetidines. rsc.org Similarly, diastereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved, although the selectivity can be influenced by the steric bulk of the substituents. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk This strategy has been widely applied in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgresearchgate.net The auxiliary, which is typically derived from an inexpensive, natural chiral source, can be removed and recycled after the desired stereocenter has been established. wikipedia.orgresearchgate.net Evans' oxazolidinone auxiliaries are a classic example and have been used to set the stereochemistry in numerous complex molecule syntheses. wikipedia.orgresearchgate.net

In the context of azetidine synthesis, chiral auxiliaries can be used to control the formation of new stereocenters with high diastereoselectivity. researchgate.net For instance, the alkylation of enolates derived from substrates bearing a chiral auxiliary can proceed with high levels of asymmetric induction. researchgate.net

Chiral catalysts, on the other hand, are used in substoichiometric amounts to control the enantioselectivity of a reaction. ethz.ch A variety of chiral catalysts have been developed for asymmetric synthesis, including those based on metals and organic molecules (organocatalysts). sfu.cachemistryviews.org For example, a chromium(III)-complex of a tridentate Schiff base has been shown to catalyze the hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca In azetidine synthesis, chiral catalysts can be employed in reactions such as [3+1]-cycloadditions to produce all-cis tetrasubstituted azetidine-2-carboxylic acid derivatives with high stereocontrol. researchgate.net

Table 2: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Method | Chiral Controller | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinone | Alkylation, Aldol (B89426) | High diastereoselectivity | wikipedia.orgresearchgate.net |

| Chiral Catalyst | Cr(III)-Schiff Base Complex | Hetero-Diels-Alder | Good yield and enantioselectivity | sfu.ca |

| Chiral Catalyst | Sabox Copper(I) | [3+1]-Cycloaddition | High yield and stereocontrol | researchgate.net |

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids and sugars, as starting materials. ethz.chnumberanalytics.com This approach provides an efficient route to complex chiral molecules by incorporating existing stereocenters into the target structure. numberanalytics.com

For the synthesis of this compound analogs, a chiral pool approach can be employed starting from materials like D-glucose. researchgate.net Key steps in such a synthesis can include Sharpless epoxidation, epoxide ring-opening with an azide (B81097), and a Mitsunobu reaction to form the four-membered azetidine ring. researchgate.net This strategy allows for the creation of polyhydroxylated azetidine derivatives with defined stereochemistry. researchgate.net

Application of Chiral Auxiliaries and Chiral Catalysts in Asymmetric Azetidine Synthesis

Optimization and Green Chemistry Principles in Azetidine Synthesis

Optimizing reaction conditions is crucial for improving the efficiency and yield of azetidine synthesis. This can involve screening various parameters such as catalysts, solvents, bases, and temperature. bristol.ac.ukmdpi.com

For example, in the synthesis of azetidines via aza-Michael addition, a variety of catalysts can be tested, with inorganic bases like potassium carbonate sometimes providing the highest yields. mdpi.com Solvent choice is also critical; in some cases, acetonitrile (B52724) has been found to be superior to other solvents like ethanol (B145695) or 1,4-dioxane. mdpi.com Temperature can also play a significant role, with heating sometimes leading to improved yields and shorter reaction times. bristol.ac.uk

In visible-light-mediated [2+2] photocycloadditions, the choice of photocatalyst can dramatically impact the yield. springernature.com Switching from one iridium photocatalyst to another has been shown to increase yields up to 99%. springernature.com Furthermore, conducting these reactions in degassed solvent can minimize undesired side reactions with atmospheric oxygen, leading to higher yields of the desired azetidine products. nih.gov

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. acs.org This includes the use of catalysts over stoichiometric reagents, minimizing waste, and using less hazardous solvents. acs.org In the context of azetidine synthesis, employing catalytic methods, such as those using photocatalysts or enzymes, aligns with green chemistry principles. nih.govspringernature.comnih.gov Optimizing reactions to improve yields and reduce byproducts also contributes to a greener process. researchgate.net

Table 3: Optimization of Reaction Conditions for Azetidine Synthesis

| Reaction Type | Parameter Optimized | Observation | Reference |

|---|---|---|---|

| Aza-Michael Addition | Catalyst | K₂CO₃ provided the highest yield. | mdpi.com |

| Aza-Michael Addition | Solvent | Acetonitrile was found to be the optimal solvent. | mdpi.com |

| Annulation Reaction | Temperature | Heating improved yield and shortened reaction time. | bristol.ac.uk |

| [2+2] Photocycloaddition | Photocatalyst | Changing the iridium photocatalyst increased yields significantly. | springernature.com |

Integration of Sustainable and Environmentally Benign Practices in Azetidine Preparation

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. In the context of preparing this compound and its precursors, several green chemistry principles have been successfully integrated.

Photochemical Flow Synthesis: A significant advancement in the sustainable synthesis of 3-hydroxyazetidines, the direct precursor to this compound, is the use of photochemical flow synthesis. durham.ac.ukresearchgate.net This method utilizes a Norrish-Yang cyclization reaction, where an acyclic 2-amino ketone precursor undergoes an excited-state intramolecular cyclization upon irradiation with UV light. durham.ac.uk Performing this reaction in a continuous flow reactor, such as a Vapourtec UV-150 system, offers several advantages over traditional batch chemistry. durham.ac.uk These include enhanced safety, high reproducibility, and significantly reduced reaction times, which facilitates scaling to multi-gram quantities. durham.ac.ukresearchgate.net The use of light as a "reagent" is inherently clean, and acetonitrile is often used as a solvent. durham.ac.uk

| Parameter | Details of Photo-Flow Synthesis durham.ac.uk |

| Reaction Type | Norrish-Yang Cyclization |

| Technology | Continuous Flow Photochemistry |

| Precursor Type | Acyclic 2-amino ketones |

| Key Advantage | Scalability and short residence times |

| Solvent | Acetonitrile |

Environmentally Benign Catalysis: The functionalization of azetidinols can be achieved using greener catalytic systems. For example, the synthesis of 3-aryl-3-sulfanyl azetidines from 3-hydroxyazetidines has been accomplished using iron(III) chloride (FeCl₃) as an inexpensive and environmentally benign catalyst. acs.org This method avoids the use of more toxic or precious metal catalysts and proceeds with high efficiency, often with short reaction times. acs.org The reaction tolerates various solvents, with toluene (B28343) being identified as a more environmentally responsible option that still provides excellent yields. acs.org

| Feature | Iron-Catalyzed Azetidinol Functionalization acs.org |

| Catalyst | Iron(III) chloride (FeCl₃) |

| Benefit | Inexpensive, low toxicity |

| Substrates | N-Cbz protected 3-hydroxyazetidines and various thiols |

| Green Solvent | Toluene |

| Efficiency | High yields (up to 98%) in short reaction times (e.g., 30 min) |

Mild Supported Reagents: Another green chemistry strategy involves replacing harsh reagents with milder, solid-supported alternatives. For instance, in the synthesis of related four-membered heterocycles, potassium fluoride on Celite (KF-Celite) has been employed as a mild, heterogeneous base for ring-closure reactions. organic-chemistry.org This approach avoids strong, soluble bases that can lead to side reactions and complicated workups. The use of KF-Celite promotes clean reactions with high regioselectivity, is environmentally friendly, and simplifies product purification as the supported reagent can be removed by simple filtration. organic-chemistry.org This principle can be applied to cyclization steps in azetidine synthesis, reducing waste and avoiding hazardous materials.

Chemical Transformations and Reactivity of 1 Aminoazetidin 3 Ol and Azetidine Systems

Influence of Ring Strain on Azetidine (B1206935) Reactivity and Selectivity

The reactivity of azetidines is fundamentally driven by their significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the highly strained and reactive aziridines (~27.7 kcal/mol) and the relatively stable and unreactive five-membered pyrrolidines (~5.4 kcal/mol). rsc.orgresearchgate.net This intermediate level of strain energy endows azetidines with a unique combination of properties: they are stable enough for facile handling and isolation, yet sufficiently activated to undergo specific ring-opening reactions under controlled conditions. rsc.orgresearchgate.netrsc.org

The inherent strain makes the σ-bonds of the azetidine ring susceptible to cleavage, a property that is exploited in various synthetic transformations. rsc.org However, this strain can also lead to undesired decomposition pathways, particularly under acidic conditions or during metabolic processes. nih.gov For instance, the presence of an electron-donating group on an N-aryl substituent can activate the azetidine for ring-opening and subsequent decomposition. acs.org The balance between stability and reactivity makes the azetidine scaffold a privileged and versatile motif in drug discovery. researchgate.net

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |

|---|---|---|---|

| Aziridine (B145994) | 3-membered | 27.7 | High |

| Azetidine | 4-membered | 25.4 | Moderate |

| Pyrrolidine (B122466) | 5-membered | 5.4 | Low |

Ring-Opening Reactions of Azetidines

The release of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. These transformations provide access to a variety of functionalized γ-amino compounds.

Azetidines, particularly when activated by an electron-withdrawing group on the nitrogen atom (e.g., a tosyl group), can undergo nucleophilic ring-opening. iitk.ac.in These reactions typically proceed via an S_N2 mechanism, where a nucleophile attacks one of the ring carbons, leading to cleavage of a carbon-nitrogen bond. iitk.ac.in The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the azetidine ring.

Lewis acids can be used to promote the ring-opening of 2-aryl-N-tosylazetidines with various nucleophiles, including alcohols. iitk.ac.in The reaction with alcohols yields the corresponding γ-amino ethers. iitk.ac.in Similarly, thiols have been used as nucleophiles in the enantioselective desymmetrization of azetidines, catalyzed by a chiral phosphoric acid. rsc.org Other nucleophiles, such as organotrifluoroborates and electron-rich aromatic compounds (in Friedel-Crafts-type reactions), have also been successfully employed to open the azetidine ring under mild, transition-metal-free conditions. rsc.org In some cases, intramolecular nucleophilic attack can occur, leading to decomposition products, as seen when a pendant amide group attacks the azetidine ring under acidic conditions. nih.gov

| Azetidine Type | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Tosylazetidines | Alcohols | Lewis Acid (e.g., BF3·OEt2) | γ-Amino Ethers | iitk.ac.in |

| N-Acylazetidines | Thiols | Chiral Phosphoric Acid | γ-Thio-substituted Amines | rsc.org |

| N-Tosylazetidines | Organotrifluoroborates | LiClO4 / (n-Bu)4NHSO4 | γ-Substituted Amines (C-C bond formation) | rsc.org |

| N-Tosylazetidines | Aromatic Compounds | Lewis Acid (Friedel-Crafts) | γ-Aryl Amines | rsc.org |

| N-Arylazetidines | Pendant Amide (intramolecular) | Acid-mediated | Ring-opened Decomposition Products | nih.gov |

Transition metal catalysis offers powerful methods for the ring-opening of azetidines and their more strained analogs, aziridines. scilit.commdpi.com These reactions often involve an oxidative addition of the metal catalyst into one of the strained C-N bonds of the ring. Nickel-catalyzed cross-coupling reactions, for example, have been extensively developed for aziridines, engaging them as electrophiles to form new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn These strategies are often applicable to azetidines as well.

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a method for synthesizing functionalized azetidines, which can be considered a formal ring-closing reaction, but the reverse, a ring-opening, is a key mechanistic step in related cross-coupling reactions. rsc.org The development of transition-metal-catalyzed ring-opening allows for high regioselectivity, which can be governed by the specifics of the oxidative addition step. researchgate.net

Nucleophilic Ring-Opening Mechanisms and Products

Ring-Expansion Reactions: Pathways from Azetidines to Larger Heterocycles (e.g., Pyrrolidines)

Azetidines can serve as precursors to larger, five-membered pyrrolidine rings through various ring-expansion strategies. One common method involves the treatment of an N-substituted azetidine with a diazo compound in the presence of a copper catalyst. nih.gov This reaction proceeds through the formation of an ammonium (B1175870) ylide, which then undergoes a rsc.orgnih.gov-Stevens rearrangement to afford the one-carbon ring-expanded pyrrolidine. nih.gov

Another pathway involves the thermal isomerization of suitably functionalized azetidines. For example, 2-(iodomethyl)azetidine derivatives, formed from the iodocyclisation of homoallylamines, can undergo thermal rearrangement at elevated temperatures (e.g., 50 °C) to stereoselectively yield 3-iodopyrrolidines. rsc.org Additionally, azetidines with a 3-hydroxypropyl side chain at the C2 position can be activated to undergo intramolecular N-alkylation, forming a bicyclic azetidinium ion. acs.orgnih.gov Subsequent nucleophilic attack on this intermediate can lead to the formation of expanded pyrrolidine or even azepane rings, with the product distribution depending on the substitution pattern and the nucleophile used. acs.orgnih.gov

| Azetidine Precursor | Reagents/Conditions | Mechanism | Product | Reference |

|---|---|---|---|---|

| N-Substituted Azetidine | Diazocarbonyl compound, Cu(acac)2 | rsc.orgnih.gov-Stevens Rearrangement | Pyrrolidine | nih.govfigshare.com |

| 2-(Iodomethyl)azetidine | Heat (50 °C) | Thermal Isomerization | 3-Iodopyrrolidine | rsc.org |

| 2-(3-Hydroxypropyl)azetidine | 1. Activation of -OH 2. Nucleophile (e.g., CN-, N3-) | Intramolecular Alkylation / Nucleophilic Opening | Pyrrolidine / Azepane | acs.orgnih.gov |

Functional Group Interconversions and Derivatization at the Azetidine Core

Beyond reactions that cleave the ring, the azetidine core can be modified through functional group interconversions (FGI). These reactions alter the substituents on the ring while preserving the four-membered structure, allowing for the fine-tuning of molecular properties.

The 1-aminoazetidin-3-ol scaffold contains two key functional groups for derivatization: the N1-amino group and the C3-hydroxyl group. The hydroxyl moiety is a secondary alcohol, and its reactivity is characteristic of such groups. libretexts.org It can readily participate in several fundamental organic transformations.

Standard alcohol reactions such as O-alkylation and O-acylation can be performed to install a variety of ether and ester functionalities, respectively. solubilityofthings.com More importantly, the hydroxyl group can be converted into a good leaving group, which is a critical step for subsequent nucleophilic substitution reactions. vanderbilt.eduub.edu This is typically achieved by reacting the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base to form a mesylate or tosylate ester. ub.edu These sulfonate esters are excellent leaving groups and can be displaced by a wide range of nucleophiles to introduce new functional groups at the C3 position, significantly expanding the synthetic utility of the this compound core. While specific examples in patents often show the N1-amino group reacting as a nucleophile to form hydrazides, googleapis.comgoogle.com the derivatization of the C3-hydroxyl group represents a complementary and crucial strategy for creating diverse libraries of azetidine-based compounds.

Transformations Involving the Amino Group

The presence of a primary amino group on the N1 nitrogen of the azetidine ring, as seen in this compound, introduces a site for diverse functionalization. However, the reactivity of this N-amino group can be complex, sometimes leading to subsequent reactions involving the strained ring itself.

Key transformations of the N-amino group include acylation, sulfonylation, and participation in peptide bond formation. Research into the reactivity of 1-aminoazetidine-2-carboxylic acid has shown that attempts to form a peptide bond at the N-terminal (the exocyclic N-amino group) can be problematic, as the reaction can trigger a ring-opening of the strained azetidine core. researchgate.net In contrast, peptide bond formation at the C-terminal is generally successful, allowing for the synthesis of mixed hydrazino dipeptides. researchgate.net

To control reactivity and achieve selective functionalization, a protection-acylation-deprotection strategy is often employed. vulcanchem.com This is particularly crucial when both a primary N-amino group and a secondary ring nitrogen are present, or when other reactive functionalities exist on the molecule. For instance, the synthesis of 1-(3-aminoazetidin-1-yl)-2-methylpropan-1-one (B1469052) highlights the challenge of regioselectivity between the exocyclic and endocyclic nitrogen atoms, often necessitating the use of protecting groups to direct the acylation to the desired site. vulcanchem.com

In more complex systems like macrocyclic peptides, the 3-aminoazetidine unit can be functionalized in late-stage synthesis. researchgate.net This includes chemoselective deprotection and subsequent substitution on the azetidine nitrogen. Such strategies have been used to attach various tags, including dansyl and biotin (B1667282) groups, to the macrocycle. researchgate.net

| Reaction Type | Substrate | Reagents | Product | Key Findings | Reference |

| Peptide Coupling | 1-Aminoazetidine-2-carboxylic acid | Amino acid, coupling agents | Dipeptide | C-terminal elongation is feasible; N-terminal coupling can induce ring-opening. | researchgate.net |

| Acylation | 3-Aminoazetidine derivative | Isobutyryl chloride | 1-(3-Aminoazetidin-1-yl)-2-methylpropan-1-one | Requires careful control of regioselectivity, often using protecting groups. | vulcanchem.com |

| Late-Stage Functionalization | Macrocycle with 3-aminoazetidine unit | Dansyl chloride, Biotin-NHS, Azide (B81097) reagents | Tagged Macrocycles | The azetidine nitrogen can be selectively functionalized post-cyclization. | researchgate.net |

Cascade and Multicomponent Reactions Incorporating Azetidine Moieties

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single pot, enhancing efficiency and atom economy. Azetidine moieties have been successfully incorporated as key building blocks or formed in situ during such reaction sequences.

One notable example is the copper-catalyzed three-component reaction between a sulfonyl azide, a terminal alkyne, and a 2-aminothiophenol-derived Schiff base. This process involves a cascade of events including a click reaction, a formal [2+2] cycloaddition to form the azetidine ring, and an S-S coupling to yield novel disulfide-linked N-sulfonylazetidin-2-imines. rsc.org

Another sophisticated strategy involves a tandem intramolecular azetidine ring-opening/closing cascade. In this approach, a TMSOTf-activated azetidine ring is opened by a silyl (B83357) ketene (B1206846) acetal (B89532) in a SN2-type reaction, which is followed by a subsequent intramolecular cyclization to generate spirocyclopropyl γ-lactams. rsc.org

Transition-metal-free multicomponent couplings have also been developed. For example, aryne multicomponent coupling can be triggered by azetidines acting as nucleophiles. In the presence of a carboxylic acid, this reaction leads to the formation of N-aryl γ-amino alcohol derivatives under mild conditions, creating new C-N and C-O bonds in a single operation. nih.gov

| Reaction Name | Components/Starting Material | Catalyst/Reagent | Product Type | Key Features | Reference |

| Copper-Catalyzed MCR | Sulfonyl azide, alkyne, Schiff base | CuI | Disulfide-linked N-sulfonylazetidin-2-imine | One-pot reaction involving click, [2+2] cycloaddition, and S-S coupling. | rsc.org |

| Aryne Multicomponent Coupling | Azetidine, aryne precursor, carboxylic acid | None (Transition-metal-free) | N-Aryl γ-amino alcohol derivative | Forms C-N and C-O bonds; azetidine acts as the nucleophilic trigger. | nih.gov |

| Tandem Ring-Opening/Closing Cascade | Azetidine with silyl ketene acetal moiety | TMSOTf | Spirocyclopropyl γ-lactam | Involves activation, nucleophilic ring-opening, and intramolecular cyclization. | rsc.org |

Bioorthogonal Chemical Reactions of Azetidine-Based Probes

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. bham.ac.uk Azetidine-containing molecules have emerged as useful probes in this field, primarily due to the ring's unique conformational constraints and its utility as a bioisostere or a reactive handle.

Azetidines have been incorporated into probes for use in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. researchgate.net For example, azetidine-bearing photoactivatable xanthone (B1684191) (PaX) dyes linked to a tetrazine moiety have been developed. nih.gov In these "PaX-Tz" dyads, the tetrazine quenches the fluorescence of the dye. Upon reaction with a strained alkene or alkyne (the bioorthogonal partner, often incorporated into a biomolecule via genetic code expansion), the quenching is relieved, leading to a significant increase in fluorescence and allowing for selective imaging. The azetidine group in the PaX core serves to fine-tune the photophysical properties of the fluorophore, leading to higher photon counts in super-resolution microscopy techniques like PALM. nih.gov

Furthermore, the azetidine scaffold itself can be equipped with "click handles" for subsequent bioorthogonal ligation. In the context of macrocyclic peptides, a 3-aminoazetidine unit was functionalized with a 2-propynyl carbamate (B1207046). researchgate.net This alkyne handle allows the peptide to be tagged with azide-containing molecules (e.g., dyes, biotin) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic click reaction. researchgate.net This demonstrates the utility of the azetidine motif as a platform for introducing bioorthogonal reactivity into complex molecules.

| Bioorthogonal Strategy | Azetidine Probe | Reaction Partner | Application | Mechanism/Key Feature | Reference |

| IEDDA Reaction | Azetidine-bearing PaX-Tetrazine dyad | Strained alkene/alkyne (e.g., BCN) | Super-resolution fluorescence imaging (PALM) | Tetrazine quenches fluorescence until it reacts with the dienophile; azetidine modulates fluorophore properties. | nih.gov |

| Click Chemistry (CuAAC) | Macrocycle with 2-propynyl carbamate on azetidine | Azide-functionalized molecule (e.g., dye, biotin) | Late-stage labeling of peptides | The azetidine serves as a scaffold to introduce an alkyne handle for subsequent click ligation. | researchgate.net |

Functionalization and Derivatization Strategies for Structural Diversity

Regioselective Functionalization of 1-Aminoazetidin-3-ol

Regioselective functionalization allows for precise chemical modifications at specific positions of the this compound core, enabling the fine-tuning of its physicochemical and pharmacological properties. This targeted approach is crucial for developing structure-activity relationships and optimizing lead compounds.

C-Substitution Patterns on the Azetidine (B1206935) Ring (e.g., C-2, C-3)

Modifications at the carbon atoms of the azetidine ring, particularly at the C-2 and C-3 positions, are instrumental in creating structural diversity.

C-2 Substitution: The introduction of substituents at the C-2 position of the azetidine ring can significantly influence the molecule's conformation and biological activity. rsc.org For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved through a multi-step process starting from ethyl 4,4,4-trifluoroacetoacetate. rsc.org This involves imination, reduction, chlorination, and subsequent base-induced ring closure. rsc.org The electron-withdrawing nature of the trifluoromethyl group necessitates the use of a strong base for the final cyclization step. rsc.org Another approach involves the iodocyclization of homoallyl amines to produce functionalized 2-(iodomethyl)azetidine derivatives. rsc.org Furthermore, C-2 substituted azetidines can be synthesized with high stereoselectivity using chiral auxiliaries like tert-butanesulfinamide. rsc.org

C-3 Substitution: The C-3 position, bearing the hydroxyl group, is a prime site for functionalization. The hydroxyl group can be converted into a better leaving group, such as a mesylate, to facilitate nucleophilic substitution. vulcanchem.com This allows for the introduction of various functionalities, including amino groups, by reacting the mesylate with nucleophiles like ammonia (B1221849) or azide (B81097) followed by reduction. vulcanchem.commasterorganicchemistry.com For example, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) can undergo nucleophilic displacement with ammonia to yield 1-benzhydrylazetidin-3-amine. vulcanchem.com The synthesis of 3-bromoazetidines and their subsequent reaction with different nucleophiles provides another route to C-3 substituted azetidines. rsc.org Aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, formed from (N-Boc)azetidin-3-one, is another effective method for generating functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net

| Substitution Position | Synthetic Strategy | Key Reagents/Intermediates | Resulting Derivatives |

| C-2 | Multi-step synthesis from ethyl 4,4,4-trifluoroacetoacetate | Primary amine, NaBH4, SOCl2, LiHMDS | 1-Alkyl-2-(trifluoromethyl)azetidines rsc.org |

| C-2 | Iodocyclization of homoallyl amines | I2 | 2-(Iodomethyl)azetidine derivatives rsc.org |

| C-3 | Nucleophilic substitution via mesylate | Methanesulfonyl chloride, Ammonia/Azide | 3-Aminoazetidine derivatives vulcanchem.com |

| C-3 | Aza-Michael Addition | (N-Boc-azetidin-3-ylidene)acetate, NH-heterocycles | Functionalized 3-substituted 3-(acetoxymethyl)azetidines mdpi.comresearchgate.net |

N-Substitution Chemistry of Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key handle for introducing a wide array of substituents, significantly impacting the molecule's properties.

N-Alkylation and N-Arylation: The secondary amine of the azetidine ring can be readily functionalized through N-alkylation or N-arylation reactions. For instance, 1-substituted azetidin-3-ol (B1332694) derivatives can be prepared by cyclizing an aminoalcohol in the presence of triethylamine. google.com The substituent on the nitrogen can be an alkyl, phenyl, or phenalkyl group. google.com

N-Acylation: Amide bond formation at the azetidine nitrogen is a common strategy. This is often achieved by reacting the azetidine with carboxylic acids or their activated derivatives. For example, 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine is synthesized via an amide coupling reaction between azetidin-3-amine (B9764) and 2-methylpyridine-3-carboxylic acid using standard peptide coupling reagents. vulcanchem.com

Reductive Amination: The azetidine nitrogen can participate in reductive amination reactions with aldehydes or ketones to introduce diverse alkyl groups.

| Reaction Type | Reagents | Functional Group Introduced | Example Product |

| N-Alkylation | Alkyl halides | Alkyl group | 1-Benzylazetidin-3-ol google.com |

| N-Acylation | Carboxylic acids, Coupling reagents (e.g., HATU, EDC) | Acyl group | 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine vulcanchem.com |

Synthesis of Conjugates and Hybrid Molecular Architectures Incorporating this compound

The this compound scaffold serves as a versatile platform for the synthesis of complex conjugates and hybrid molecules. These structures often combine the unique properties of the azetidine ring with other pharmacophoric fragments to create novel therapeutic agents.

One common approach involves coupling the amino group of this compound with various molecular entities. For instance, it can be acylated with complex carboxylic acids to form amide conjugates. A patent describes the reaction of this compound with a carboxylic acid in the presence of a coupling agent like T3P to form a hydrazide-containing modulator. google.com

Furthermore, the azetidine core can be integrated into larger molecular frameworks. For example, azetidine derivatives can be coupled with other heterocyclic systems. Research has shown the synthesis of pyrazole-azetidine hybrids through Suzuki-Miyaura cross-coupling reactions of brominated pyrazole-azetidine precursors with boronic acids. mdpi.comresearchgate.net This strategy allows for the creation of diverse hybrid molecules with potential applications in drug discovery.

Construction of Bicyclic and Polycyclic Scaffolds Containing Azetidine Rings

The strained four-membered ring of azetidine makes it an excellent precursor for the construction of more complex bicyclic and polycyclic scaffolds through ring-expansion or annulation reactions. rsc.org These rigidified structures are of great interest in drug design as they can lock in specific conformations, potentially leading to higher binding affinity and selectivity for biological targets.

One strategy involves the intramolecular cyclization of appropriately functionalized azetidines. For example, a stereochemically controlled 2,4-cis-azetidine ring can be transformed into a 4,6-fused bicyclic system. bham.ac.uk Another approach involves the synthesis of bridged bicyclic scaffolds. whiterose.ac.uk For instance, the combination of tropane (B1204802) and indole (B1671886) fragments through an enantioselective intermolecular 1,3-dipolar cycloaddition can lead to novel, structurally rich scaffolds. whiterose.ac.uk

The ring expansion of azetidines offers another pathway to bicyclic systems. For example, cis-2-(2-bromo-1,1-dimethylethyl)azetidines can be treated with a silver salt to induce a ring expansion-oxidation, affording 5,5-dimethylpiperidin-4-ones. rsc.org These examples highlight the utility of azetidines as versatile synthons for accessing diverse and complex chemical matter. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Aminoazetidin 3 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 1-Aminoazetidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for an unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

Application of Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC, NOESY)

The analysis of this compound would begin with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show signals for the azetidine (B1206935) ring protons and the protons of the amino and hydroxyl groups. The azetidine ring protons would likely appear as complex multiplets due to spin-spin coupling. The ¹³C NMR spectrum would display signals for the two non-equivalent carbons of the azetidine ring.

To resolve the ambiguities inherent in 1D spectra, 2D NMR experiments are crucial:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. kaust.edu.sanih.gov It would definitively link the proton signals of the azetidine ring to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. preprints.org For the rigid azetidine ring, NOESY can help determine the relative orientation of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Azetidine-3-ol Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2/C4 (CH₂) | 3.60–3.85 (m) | 55-60 | C2/C4 |

| C3 (CH-OH) | 4.40-4.60 (m) | 70-75 | C2, C4 |

| N1-NH₂ | Variable | - | C2, C4 |

| C3-OH | Variable | - | C3 |

Note: Data is illustrative for a generic azetidine-3-ol derivative. Actual values for this compound may vary. Chemical shifts are dependent on solvent and concentration.

Solid-State NMR Crystallography for Complex Azetidine Structures

For compounds that are difficult to crystallize or for studying polymorphism, solid-state NMR (ssNMR) crystallography is a powerful technique. researchgate.netlcms.cz It provides information about the structure and dynamics of molecules in their solid form. By combining experimental ssNMR data with computational methods, it is possible to determine crystal structures with high precision. rsc.org This method would be particularly valuable for analyzing the hydrogen-bonding networks and crystal packing of this compound or its salts in the solid state, which are difficult to study by other means. epo.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. cam.ac.uk For this compound (C₃H₈N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass.

Table 2: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|---|---|

| C₃H₉N₂O⁺ | 89.0709 | Data not available |

Note: The calculated exact mass is provided. An experimental value would be obtained from HRMS analysis.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

If a suitable single crystal of this compound or a derivative can be grown, single-crystal X-ray diffraction (SC-XRD) can provide an unambiguous determination of its molecular structure. This technique yields precise bond lengths, bond angles, and torsional angles. For chiral molecules, SC-XRD can determine the absolute stereochemistry. Furthermore, it reveals how the molecules are arranged in the crystal lattice (crystal packing), including intermolecular interactions like hydrogen bonding, which are crucial for understanding the physical properties of the solid. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for such data.

Table 3: Representative Crystallographic Data Parameters for an Azetidine Derivative

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z | 4 |

Note: This data is illustrative. Specific values would be obtained from a single-crystal X-ray diffraction experiment on this compound.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assemblies of Azetidine Derivatives

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the size, shape, and organization of macromolecules and molecular complexes in solution, typically in the size range of 1 to 100 nanometers. researchgate.netnih.govnih.gov For derivatives of this compound capable of forming supramolecular structures—such as those driven by hydrogen bonding, host-guest interactions, or self-assembly into micelles or liquid crystalline phases—SAXS provides critical insights into their solution-state behavior. researchgate.net

The technique involves irradiating a sample solution with a collimated beam of X-rays and measuring the intensity of the scattered X-rays at very small angles (typically < 5°). univ-rennes.fr The resulting scattering pattern is a function of the electron density contrast between the scattering particles (the supramolecular assemblies) and the solvent. Analysis of this pattern can yield key structural parameters without the need for crystallization. nih.gov

For example, in a hypothetical study of a this compound derivative designed to self-assemble into micelles in an aqueous solution, SAXS would be employed to confirm and characterize these nanostructures. The data would provide the average size and shape of the micelles, as well as information on their aggregation number and inter-particle interactions.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the root mean square distance of the object's parts from its center of mass. nih.gov | 3.5 nm |

| Maximum Dimension (Dmax) | The largest distance between any two atoms in the scattering particle. nih.gov | 8.0 nm |

| Molecular Weight (MW) | Estimated from the scattering intensity at zero angle (I(0)). nih.gov | 55 kDa |

| Particle Shape | Qualitative model derived from the scattering profile (e.g., Kratky plot). | Ellipsoidal |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Electronic Circular Dichroism)

For chiral molecules like this compound, which possesses a stereocenter at the C3 position, quantifying the enantiomeric purity is crucial. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a highly effective method for this purpose. ECD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. fz-juelich.de Since enantiomers exhibit mirror-image ECD spectra, this technique is not only useful for assigning absolute configuration but also for determining enantiomeric excess (e.e.). fz-juelich.denih.gov

The principle behind using ECD for e.e. determination lies in the direct proportionality between the magnitude of the ECD signal (ellipticity) and the concentration difference between the two enantiomers. mdpi.com A racemic mixture (50:50 of each enantiomer) is ECD silent, while an enantiopure sample shows the maximum signal intensity. By measuring the ECD spectrum of a sample with an unknown enantiomeric ratio and comparing it to the spectrum of a pure enantiomer standard, the e.e. can be accurately calculated. nih.gov

Research Findings: The procedure involves recording the ECD spectrum of the analyte and a standard of the pure, major enantiomer under identical conditions. The enantiomeric excess is then calculated using the formula:

e.e. (%) = ([θ]sample / [θ]standard) x 100

where [θ] is the molar ellipticity at a specific wavelength, typically corresponding to a Cotton effect maximum or minimum. This method is non-destructive and can be highly sensitive. mdpi.com In cases where a pure standard is not available, numerical algorithms can be used to generate self-consistent pure enantiomer reference spectra from mixtures. nih.gov

| Sample | Description | Ellipticity (mdeg) at λmax (e.g., 215 nm) | Calculated e.e. (%) |

|---|---|---|---|

| Standard (S)-enantiomer | Enantiopure reference | +50.0 | 100% |

| Racemic Mixture | 50:50 mixture of (R) and (S) | 0.0 | 0% |

| Batch A | Unknown composition | +45.0 | 90% |

| Batch B | Unknown composition | -25.0 | 50% (R-enantiomer excess) |

Comprehensive Conformational Analysis and Stereochemical Assignment

The four-membered azetidine ring is not planar and exists in puckered conformations. The precise conformation and the relative stereochemistry of substituents have a profound impact on the molecule's properties. A comprehensive analysis combines experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling to assign the definitive three-dimensional structure. nih.govuniv-lemans.fr

Conformational Analysis: The azetidine ring typically adopts a puckered conformation to relieve ring strain. The specific nature of this pucker (e.g., the pucker angle and whether it is static or dynamic) is influenced by the substituents. For this compound, the orientation of the amino and hydroxyl groups (axial vs. equatorial-like) and the potential for intramolecular hydrogen bonding are key determinants of the most stable conformation. libretexts.orglibretexts.org High-level computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different possible conformations and predict key spectroscopic parameters for each. researchgate.net

Stereochemical Assignment: NMR spectroscopy is the cornerstone of stereochemical assignment for diastereomers. The through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions are highly sensitive to the dihedral angles and internuclear distances that define the molecule's stereochemistry. For example, the magnitude of the 3JHH coupling constants between protons on the azetidine ring can help define their relative (cis/trans) orientation.

By comparing experimental NMR data with the predicted spectra for all possible stereoisomers from computational models, a confident assignment can be made. univ-lemans.fr For instance, the 13C NMR chemical shifts of carbons in or near the azetidine ring are highly sensitive to the stereochemical environment, providing a reliable fingerprint for each isomer. univ-lemans.fr

| Carbon Atom | Predicted Shift for cis-Isomer | Predicted Shift for trans-Isomer | Experimental Value |

|---|---|---|---|

| C2 | 55.1 | 52.8 | 52.9 |

| C3 | 68.3 | 71.5 | 71.4 |

| C4 | 55.1 | 52.8 | 52.9 |

The excellent agreement between the experimental data and the predicted shifts for the trans-isomer in the table above would allow for its unambiguous stereochemical assignment.

Computational Chemistry and Theoretical Investigations of 1 Aminoazetidin 3 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of azetidine (B1206935) derivatives. researchgate.netnih.govscirp.org These methods allow for the detailed investigation of molecular orbitals, charge distributions, and reactivity indices.

Studies on azetidine derivatives utilize DFT methods like B3LYP to determine optimized geometries and analyze electronic characteristics. researchgate.netresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For instance, in a DFT study of (1S)-1-(azetidin-3-yl)ethan-1-ol, the HOMO was found to be localized on the azetidine nitrogen and hydroxyl oxygen, identifying these as likely sites for electrophilic attack.

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.34 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.87 eV | B3LYP/6-31G(d) |

| Band Gap (HOMO-LUMO) | 4.47 eV | B3LYP/6-31G(d) |

| Stabilization Energy (NBO) | 8.2 kcal/mol | NBO Analysis |

Molecular Modeling: Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are indispensable for studying how azetidine-based ligands interact with biological targets. researchgate.net These methods predict binding modes, estimate binding affinities, and assess the stability of ligand-receptor complexes, providing crucial insights for drug design. rjptonline.org

Molecular docking is widely used to screen azetidine derivatives against protein targets to predict their binding orientation and affinity. rjptonline.orgresearchgate.net For example, docking studies on azetidine-2-one derivatives have been performed to evaluate their potential as antitubercular agents by targeting the enoyl-acyl carrier protein reductase enzyme. rjptonline.org Similarly, novel thiourea-azetidine hybrids have been docked against VEGFR-2 to confirm their potential as inhibitors. nih.gov The docking scores, typically expressed in kcal/mol, provide an estimation of the binding free energy, with lower values indicating stronger binding. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the azetidine ligand and amino acid residues in the protein's active site. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to analyze the dynamic behavior and stability of the predicted ligand-protein complex over time. researchgate.net MD simulations provide insights into conformational changes and the persistence of key intermolecular interactions, validating the docking results. researchgate.net For example, MD simulations of an azetidine derivative targeting viral proteins showed that the root-mean-square deviation (RMSD) of the complex remained stable within a low range (0.75 Å to 1.5 Å) over 90 nanoseconds, indicating a stable binding pose. researchgate.net

| Azetidine Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Thiourea-azetidine hybrids | VEGFR-2 | Not specified | Confirmed potential as VEGFR-2 inhibitors. | nih.gov |

| Quinazolinonyl analogues | GABAAT | -6.0 to -9.5 | Binding affinity was superior to the standard drug vigabatrin. | nih.gov |

| Azetidine-substituted naphthalenes | SARS-CoV-2 Mpro (6LU7) | High LibDock scores | Identified key interactions with active site residues like Glu166 and Cys145. | researchgate.net |

| Azetidin-2-one derivative | Enoyl-ACP reductase (5NI9) | Not specified | Showed hydrogen bonding interactions suggesting potential antitubercular activity. | rjptonline.org |

Theoretical Analysis of Ring Strain and Energetics in Azetidine Derivatives

The four-membered ring of azetidine is characterized by significant ring strain, which profoundly influences its chemical reactivity and conformational behavior. rsc.orgmdpi.com Theoretical calculations are essential for quantifying the energetics associated with this strain and understanding how substituents affect the stability of the ring system.

Computational methods are used to calculate thermodynamic properties such as heats of formation (HOFs) and bond dissociation energies (BDEs) to assess the stability of azetidine derivatives. bibliotekanauki.plicm.edu.pl For example, studies on nitroimine-substituted azetidines have shown that these compounds possess high positive HOFs, indicating a large amount of stored chemical energy, which is a desirable characteristic for high-energy-density materials. icm.edu.plicm.edu.pl The BDE of the weakest bond in the ring is often calculated to predict the thermal stability of the compound. researchgate.net Theoretical analyses have demonstrated that factors like intramolecular hydrogen bonds and the covalent bond strength within the four-membered ring are crucial determinants of isomer stability. bibliotekanauki.plicm.edu.pl The introduction of certain functional groups can either stabilize or destabilize the ring, and computational studies provide a quantitative measure of these effects. For instance, the introduction of azetidine structures is considered an effective strategy for increasing the density and energetic performance of polycyclic compounds due to the additional energy released upon the opening of the strained ring. rsc.org

| Compound | Heat of Formation (HOF) (kJ/mol) | Bond Dissociation Energy (BDE) (kJ/mol) |

|---|---|---|

| A | 165.7 | 147.6 |

| B | 227.9 | 207.4 |

| C | 142.1 | 124.8 |

| D | 183.0 | 165.0 |

| E | 156.5 | 139.4 |

| F | 157.1 | 144.8 |

Predictive Modeling for Reaction Outcomes and Novel Azetidine Compound Design

The synthesis of complex molecules like substituted azetidines can be challenging. Predictive modeling, often leveraging machine learning (ML), has emerged as a powerful tool to forecast reaction outcomes, thereby guiding the design of novel compounds and synthetic routes. mit.eduresearchgate.netnd.edu

Computational models can prescreen potential reactants to predict whether a specific chemical transformation will be successful. mit.edu For example, researchers have developed computational models based on frontier orbital energies to predict which pairs of alkenes and oximes will successfully react to form azetidines via photocatalysis. mit.edu These models can accurately forecast which substrate combinations will work and which will not, moving beyond a trial-and-error approach and expanding the known accessible substrate scope. mit.edu

Machine learning strategies are increasingly being applied to reaction development in low-data situations, which is common in the discovery of new synthetic methods. researchgate.net Techniques like transfer learning and active learning can help build predictive models even with a small number of initial experiments. researchgate.net In some cases, generative models have been used for the de novo discovery of efficient catalysts for reactions, with one study successfully identifying a novel azetidine-based catalyst that showed an eightfold increase in activity. researchgate.net These predictive tools not only accelerate the discovery of new reactions but also facilitate the efficient exploration of reaction scope and optimization of yields. nd.edu

In Silico Library Enumeration and Virtual Screening of Azetidine-Based Compounds

In silico library enumeration and virtual screening are key computational strategies for exploring the vast chemical space of azetidine-based compounds to identify promising drug candidates. researchgate.net This approach involves the computational generation of large, diverse libraries of virtual molecules, which are then screened against a biological target using docking simulations.

The process begins with the design and in silico enumeration of scaffolds. researchgate.net For azetidine-based libraries, this could involve starting with a core azetidine structure and computationally adding a wide variety of substituents and functional groups to generate thousands or even billions of virtual compounds. acs.org These enumerated libraries can then be filtered based on calculated physicochemical properties to ensure drug-likeness, for example, by applying Lipinski's Rule of Five. malvernpanalytical.com

The filtered library is then subjected to a high-throughput virtual screening (HTVS) campaign. acs.orgresearchgate.net This typically involves a hierarchical docking procedure, starting with faster, less precise methods for initial screening, followed by more accurate (and computationally expensive) docking modes for the most promising candidates. acs.org The goal is to reduce a massive virtual library to a manageable number of high-priority hits that can be synthesized and evaluated experimentally. nih.gov This strategy significantly accelerates the identification of lead compounds by focusing laboratory resources on molecules with the highest probability of success. researchgate.net

Role As a Versatile Chemical Building Block in Advanced Organic Synthesis

1-Aminoazetidin-3-ol as a Precursor for the Synthesis of Complex Organic Molecules

The inherent ring strain and the presence of reactive functional groups in this compound make it an excellent precursor for constructing more complex molecular frameworks. rsc.org The amino and hydroxyl moieties can be selectively functionalized, allowing for the stepwise introduction of various substituents and the elaboration of the azetidine (B1206935) core. vulcanchem.com

Synthetic transformations involving this compound often begin with the protection of the amino or hydroxyl group to ensure regioselectivity in subsequent reactions. For instance, the amino group can be protected with common protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn), while the hydroxyl group can be protected as an ether or an ester. These protected intermediates then serve as platforms for a wide range of chemical modifications.

One common strategy involves the derivatization of the hydroxyl group. For example, conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, facilitates nucleophilic substitution reactions at the C3 position. This allows for the introduction of a variety of functional groups, including azides, halides, and thiols, which can be further manipulated to build molecular complexity.

The amino group at the N1 position is also a key handle for diversification. It can undergo acylation, alkylation, and arylation reactions to introduce a wide array of substituents. These modifications can significantly influence the steric and electronic properties of the resulting molecules, making this position crucial for tuning the biological activity and physicochemical properties of the final compounds.

The table below summarizes some of the key reactions and the resulting classes of compounds that can be synthesized from this compound, highlighting its role as a versatile precursor.

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| N-Boc-1-aminoazetidin-3-ol | MsCl, Et3N; NaN3; H2, Pd/C | Nucleophilic Substitution | 3-Amino-N-Boc-azetidine |

| This compound | R-COCl, base | Acylation | N-Acyl-1-aminoazetidin-3-ols |

| This compound | R-X, base | Alkylation | N-Alkyl-1-aminoazetidin-3-ols |

| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons reaction | Olefination | (N-Boc-azetidin-3-ylidene)acetate |

| 3-Iodoazetidine | Arylboronic acids, Pd catalyst | Suzuki-Miyaura Coupling | 3-Arylazetidines |

Integration into Synthetic Routes Towards Natural Products and Bioactive Compounds

The unique structural features of the azetidine ring, particularly its three-dimensional nature and ability to introduce conformational constraints, have made it an attractive motif in the design of bioactive molecules and natural product analogs. nih.gov this compound serves as a key building block for incorporating this valuable scaffold into larger, more complex structures with potential therapeutic applications. acs.org

The synthesis of various biologically active compounds has leveraged the versatility of this compound. For example, derivatives of 3-aminoazetidine, which can be readily prepared from this compound, are key intermediates in the synthesis of certain antibacterial agents, such as fluoroquinolones and carbapenems. google.com The azetidine moiety in these compounds often plays a crucial role in their binding to biological targets and can influence their pharmacokinetic properties.

Furthermore, the incorporation of the this compound scaffold has been explored in the development of antiviral agents, including peptide mimetics targeting viral proteases. google.com The rigid azetidine ring can mimic the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.

The table below presents examples of bioactive compound classes where the azetidine core, derivable from this compound, is a key structural feature.

| Bioactive Compound Class | Therapeutic Area | Role of Azetidine Moiety |

| Fluoroquinolones | Antibacterial | Essential for antibacterial activity |

| Carbapenems | Antibacterial | Component of the core scaffold |

| Tachykinin Antagonists | Various | Key intermediate in synthesis |

| Antiviral Peptide Mimetics | Antiviral | Mimics peptide transition state |

The ability to functionalize both the N1 and C3 positions of the this compound core allows for the systematic exploration of structure-activity relationships (SAR), enabling medicinal chemists to fine-tune the biological activity and properties of lead compounds.

Utility in the Preparation of Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids (UAAs) are powerful tools in drug discovery and chemical biology, offering a means to enhance the properties of peptides and create novel molecular probes. nih.govsigmaaldrich.com this compound and its derivatives serve as valuable precursors for the synthesis of a variety of conformationally constrained UAAs and peptidomimetics. cpcscientific.com

The rigid four-membered ring of azetidine can be used to control the backbone conformation of peptides, which can lead to increased metabolic stability, enhanced receptor affinity, and improved selectivity. researchgate.net By incorporating azetidine-based amino acids into peptide sequences, researchers can create structures that mimic or stabilize specific secondary structures, such as β-turns or helices.

A common strategy for synthesizing azetidine-based amino acids involves the elaboration of the this compound scaffold. For example, oxidation of the hydroxyl group to a carboxylic acid, followed by appropriate protection of the amino groups, can yield azetidine-1,3-dicarboxylic acid derivatives. These can then be incorporated into peptides using standard solid-phase or solution-phase peptide synthesis techniques.

Furthermore, the amino and hydroxyl groups of this compound can be used as handles to attach various side chains, leading to a wide range of novel UAAs with diverse functionalities. bioascent.com This approach allows for the creation of peptidomimetics with tailored properties for specific biological applications. mdpi.com

The table below showcases some examples of unnatural amino acids and peptidomimetic scaffolds that can be derived from this compound.

| UAA/Peptidomimetic Scaffold | Key Structural Feature | Potential Application |

| Azetidine-2-carboxylic acid derivatives | Constrained proline analog | Probing peptide structure and function |

| 3-Substituted azetidine amino acids | Introduction of diverse side chains | Modulating biological activity |

| Azetidinone-based peptidomimetics | β-Lactam containing structures | Enzyme inhibitors |

| Bicyclic azetidine derivatives | Highly rigid scaffolds | Scaffolds for drug discovery |

The use of this compound in this context provides access to a rich chemical space of novel building blocks for peptide and peptidomimetic chemistry, enabling the development of new therapeutic agents and research tools.

Application as Ligands in Asymmetric Catalysis and Other Catalytic Processes

Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. academie-sciences.frfrontiersin.org The chiral nature of this compound and its derivatives makes them attractive candidates for the development of novel ligands for a variety of catalytic transformations. rsc.orgmdpi.com

The amino and hydroxyl groups of this compound can serve as coordination sites for metal centers, and the rigid azetidine backbone can create a well-defined chiral environment around the metal. This can lead to high levels of stereocontrol in catalytic reactions.

For instance, chiral phosphine-oxazoline (PHOX) type ligands, which have proven to be highly effective in a range of asymmetric reactions, can be synthesized incorporating the azetidine scaffold. sigmaaldrich.com The nitrogen atom of the azetidine ring can be part of the oxazoline (B21484) ring, and a phosphine (B1218219) group can be introduced at another position, creating a bidentate ligand.

Furthermore, derivatives of this compound can be used to synthesize chiral N,N'-dioxide ligands, which have shown great promise in asymmetric catalysis. rsc.org These ligands can coordinate to a variety of metal ions and have been successfully applied in reactions such as aldol (B89426) additions and Michael additions.

The table below provides examples of catalytic processes where ligands derived from this compound could potentially be applied.

| Catalytic Reaction | Metal Catalyst | Potential Ligand Type |

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral phosphine-azetidine ligands |

| Asymmetric Allylic Alkylation | Palladium | Chiral P,N-ligands (e.g., PHOX-type) |

| Asymmetric Aldol Reaction | Scandium, Copper | Chiral N,N'-dioxide ligands |

| Asymmetric Cycloaddition | Lewis Acids | Chiral azetidine-based ligands |

The modular nature of the synthesis of these ligands, starting from this compound, allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance for specific reactions. mdpi.comsnnu.edu.cn

Contribution to Diversity-Oriented Synthesis (DOS) and Lead-Oriented Synthesis (LOS) Strategies